Quinoline, 2-(1H-purin-6-ylthio)-
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Overview
Description
Quinoline, 2-(1H-purin-6-ylthio)- is a compound that belongs to the class of heterocyclic aromatic organic compounds. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline, 2-(1H-purin-6-ylthio)-, can be achieved through various methods. Traditional synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to enhance efficiency and reduce environmental impact .
Industrial production methods focus on optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to make the process more sustainable .
Chemical Reactions Analysis
Quinoline, 2-(1H-purin-6-ylthio)- undergoes various chemical reactions, including electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . Common reagents used in these reactions include acids, bases, and oxidizing agents. The compound can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products depending on the reaction conditions .
Scientific Research Applications
Quinoline, 2-(1H-purin-6-ylthio)- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery .
In industrial chemistry, quinoline derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other fine chemicals . Their ability to undergo diverse chemical reactions makes them versatile building blocks for various applications.
Mechanism of Action
The mechanism of action of Quinoline, 2-(1H-purin-6-ylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways, leading to its observed biological effects . For example, quinoline derivatives have been shown to inhibit viral replication by targeting viral enzymes and disrupting virion stability .
Comparison with Similar Compounds
Quinoline, 2-(1H-purin-6-ylthio)- can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and quinoline-2,4-diones . These compounds share a similar quinoline backbone but differ in their functional groups and biological activities. The unique structure of Quinoline, 2-(1H-purin-6-ylthio)-, with its purin-6-ylthio moiety, distinguishes it from other quinoline derivatives and contributes to its specific biological properties .
Conclusion
Quinoline, 2-(1H-purin-6-ylthio)- is a versatile compound with significant applications in medicinal and industrial chemistry. Its unique structure and diverse reactivity make it a valuable scaffold for drug discovery and other scientific research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.
Properties
CAS No. |
92160-98-0 |
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Molecular Formula |
C14H9N5S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)quinoline |
InChI |
InChI=1S/C14H9N5S/c1-2-4-10-9(3-1)5-6-11(19-10)20-14-12-13(16-7-15-12)17-8-18-14/h1-8H,(H,15,16,17,18) |
InChI Key |
MCUIPKFCAPKZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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